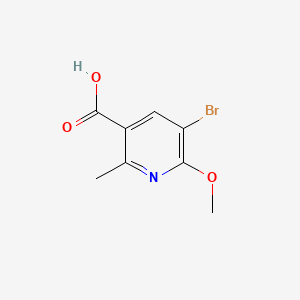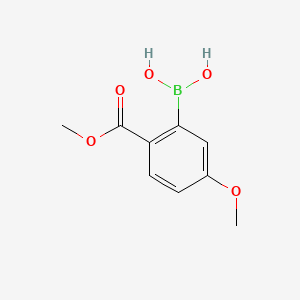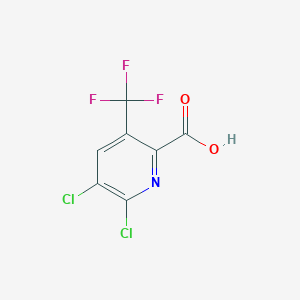
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is an organic compound with the molecular formula C5H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride (SOCl2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carbonyl Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-1H-pyrrole: A precursor to 2,5-dihydro-1H-pyrrole-1-carbonyl chloride.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with different functional groups.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrrole derivatives that may lack this reactive group.
Propriétés
Formule moléculaire |
C5H6ClNO |
|---|---|
Poids moléculaire |
131.56 g/mol |
Nom IUPAC |
2,5-dihydropyrrole-1-carbonyl chloride |
InChI |
InChI=1S/C5H6ClNO/c6-5(8)7-3-1-2-4-7/h1-2H,3-4H2 |
Clé InChI |
DECGMPZXVISYSF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)
![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)



